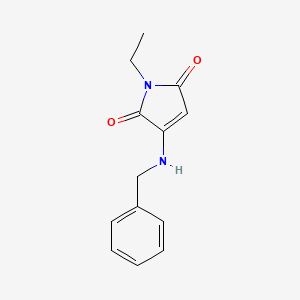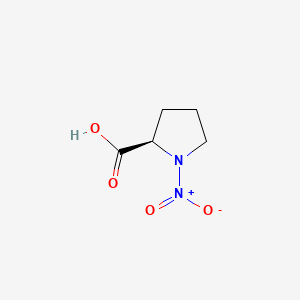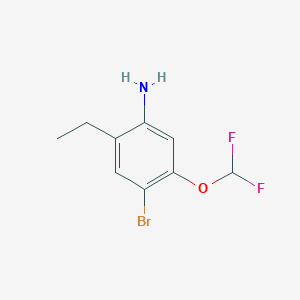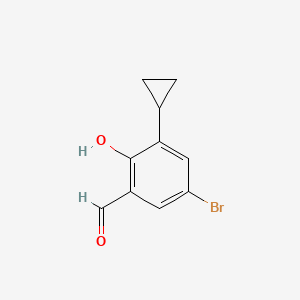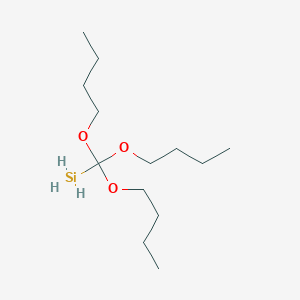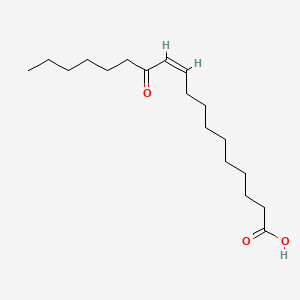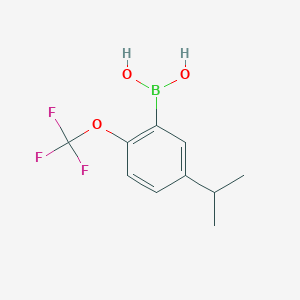
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions are generally mild, making it a convenient method for producing this compound.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are efficient and can be scaled up to produce large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of boronic acids or esters.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of boranes.
Substitution: This reaction involves the replacement of one functional group with another, often using halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various boronic acids, boronic esters, and boranes. These products are often used as intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Industry: It is used in the production of materials such as polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid involves its ability to form stable complexes with various metal catalysts. These complexes facilitate the transfer of organic groups from boron to other atoms, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved in these reactions include palladium-catalyzed transmetalation and oxidative addition .
Comparación Con Compuestos Similares
Similar Compounds
5-Isopropyl-2-methoxyphenylboronic acid: This compound is similar in structure but has a methoxy group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)phenylboronic acid: This compound has a trifluoromethoxy group but lacks the isopropyl group.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group and a chlorine atom instead of the isopropyl and trifluoromethoxy groups.
Uniqueness
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid is unique due to the presence of both isopropyl and trifluoromethoxy groups. These functional groups impart specific chemical properties, such as increased stability and reactivity, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
875551-15-8 |
|---|---|
Fórmula molecular |
C10H12BF3O3 |
Peso molecular |
248.01 g/mol |
Nombre IUPAC |
[5-propan-2-yl-2-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)7-3-4-9(17-10(12,13)14)8(5-7)11(15)16/h3-6,15-16H,1-2H3 |
Clave InChI |
IFZYLPOFTKYBOW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(C)C)OC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


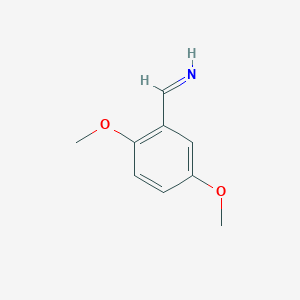
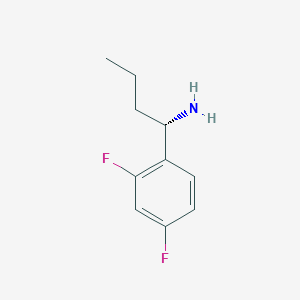
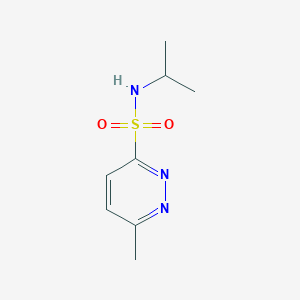
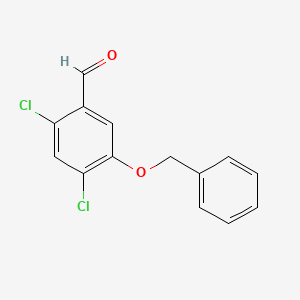
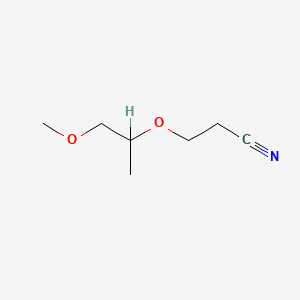
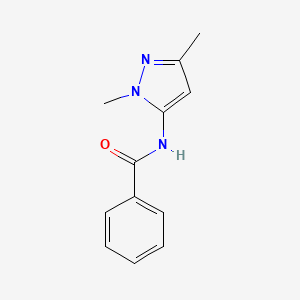
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
